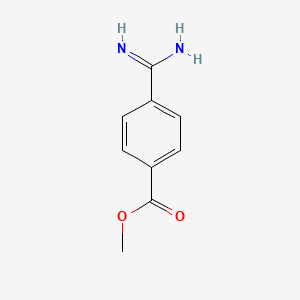

Methyl 4-carbamimidoylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-carbamimidoylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAKRWBISSQANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity

Established Synthetic Pathways for Methyl 4-carbamimidoylbenzoate

The synthesis of this compound is typically achieved through a two-step process that involves the initial formation of a methyl ester followed by the construction of the carbamimidoyl group.

Esterification Reactions

The precursor to this compound is methyl 4-cyanobenzoate (B1228447). This is commonly synthesized via the esterification of 4-cyanobenzoic acid. Several methods are available for this transformation, with the Fischer esterification being a classic and widely used approach. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the reactant and the solvent. Common acid catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction equilibrium is driven towards the ester product by the large excess of methanol.

Alternative methods for the esterification of 4-cyanobenzoic acid include the use of reagents like thionyl chloride (SOCl₂) or monolith-SO₃H. The reaction with thionyl chloride proceeds via the formation of an acyl chloride intermediate, which is then reacted with methanol. When using monolith-SO₃H as a solid acid catalyst, the reaction can be carried out in toluene (B28343) at elevated temperatures, offering a heterogeneous catalysis approach that simplifies product purification nih.gov. A 20% solution of hydrochloric acid in methanol has also been effectively used to achieve a high yield (93%) of methyl 4-cyanobenzoate from m-cyanobenzamide nih.gov.

Table 1: Selected Methods for the Esterification of 4-Cyanobenzoic Acid

| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methanol, Sulfuric Acid | Methanol | Reflux | High | researchgate.net |

| Methanol, monolith-SO₃H | Toluene | 80 | - | nih.gov |

| 20% HCl/Methanol | Methanol | 64 | 93 | nih.gov |

Carbamimidoyl Group Formation

The conversion of the nitrile functionality of methyl 4-cyanobenzoate into a carbamimidoyl group is most commonly achieved through the Pinner reaction nih.gov. This reaction proceeds in two main stages. First, the nitrile is treated with an anhydrous alcohol, such as methanol, in the presence of a dry acid, typically hydrogen chloride gas. This results in the formation of an intermediate imino ester salt, known as a Pinner salt nih.gov.

In the second stage, the Pinner salt is reacted with ammonia (B1221849) in a process called ammonolysis. The ammonia displaces the alkoxy group of the imino ester to form the desired amidine, in this case, this compound, which is often isolated as its hydrochloride salt. The Pinner reaction is advantageous as it is a well-established and reliable method for the synthesis of amidines from nitriles nih.gov.

Derivatization Strategies and Novel Compound Synthesis

The presence of two reactive functional groups in this compound, the ester and the carbamimidoyl group, allows for a variety of derivatization strategies to synthesize novel compounds.

Ester Group Modifications (e.g., Hydrolysis)

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-carbamimidoylbenzoic acid. This transformation is typically carried out under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidification, is a common method. This modification is useful for altering the solubility and pharmacokinetic properties of the molecule or for enabling further reactions at the carboxylic acid group, such as amide bond formation.

Carbamimidoyl Group Transformations (e.g., Deprotection, Substitution)

The carbamimidoyl group itself is a versatile functional handle for further modification. While the direct synthesis often yields the unprotected amidine, in multi-step syntheses, protecting groups might be employed. Deprotection would then be a necessary step.

More commonly, the nitrogen atoms of the amidine can undergo substitution reactions. N-alkylation and N-acylation are possible transformations that can lead to a diverse array of derivatives with potentially altered biological activities. For instance, phenyl substitution on the amino and imino groups of benzamidines has been shown to significantly reduce the basicity of the molecule.

Prodrug Design and Synthesis (e.g., Amidoxime (B1450833) Formation from Amidine Precursors)

A significant application of the derivatization of amidine-containing compounds is in the design of prodrugs to improve their bioavailability. Amidines are often basic and can be protonated at physiological pH, which can limit their ability to cross cell membranes. One common prodrug strategy is the conversion of the amidine to an amidoxime.

While direct conversion of an amidine to an amidoxime is not the most common route, the synthesis of amidoximes from the corresponding nitrile precursor is a well-established and efficient method. In the context of this compound, its nitrile precursor, methyl 4-cyanobenzoate, can be reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding methyl 4-(N'-hydroxycarbamimidoyl)benzoate (an amidoxime). This reaction is typically carried out in the presence of a base. The resulting amidoxime can then act as a prodrug, which can be metabolically converted back to the active amidine in vivo. This approach allows for the synthesis of a variety of amidoxime prodrugs of amidine-containing target molecules.

Structure Activity Relationship Sar and Structure Function Studies

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of Methyl 4-carbamimidoylbenzoate is primarily dictated by two key structural components: the carbamimidoyl (amidine) group and the methyl benzoate (B1203000) core. The positively charged carbamimidoyl group at physiological pH is the principal pharmacophore, responsible for anchoring the inhibitor to the enzyme's active site. It acts as a mimic of the side chains of natural substrates like arginine and lysine.

Modifications to the benzamidine (B55565) core have a significant impact on inhibitory potency. The potency of benzamidine-based inhibitors can be influenced by the nature and position of substituents on the aromatic ring. These modifications can alter hydrophobic and charge-charge interactions between the inhibitor and the protease. For instance, altering the ester group or adding substituents to the phenyl ring can modulate properties such as solubility, cell permeability, and the precise fit within the enzyme's binding pockets beyond the primary specificity site.

The following table illustrates the comparative inhibitory activities of various benzamidine derivatives against several serine proteases, highlighting the importance of the core structure and its modifications.

| Compound/Derivative | Target Protease | Inhibition Constant (Kᵢ) in µM |

| Pentamidine (bivalent benzamidine) | Plasmin | 2.1 ± 0.8 |

| Pentamidine (bivalent benzamidine) | Thrombin | 4.5 ± 2.3 |

| Pentamidine (bivalent benzamidine) | Tissue Plasminogen Activator (tPA) | 43 ± 9.7 |

| 4-Aminomethylbenzamidine (AMB) | Plasmin | 1074 ± 19 |

| 4-Aminomethylbenzamidine (AMB) | Thrombin | 344 ± 33 |

| 4-Aminomethylbenzamidine (AMB) | Tissue Plasminogen Activator (tPA) | 5209 ± 161 |

This data is illustrative of the benzamidine class of inhibitors and is based on available research.

Influence of the Carbamimidoyl Moiety on Enzyme Binding and Specificity

The carbamimidoyl group is the cornerstone of this compound's inhibitory mechanism against trypsin-like serine proteases. These enzymes possess a deep S1 specificity pocket at the base of which lies a highly conserved aspartic acid residue (Asp189). The negative charge of the aspartate's carboxylate group forms a strong, charge-assisted hydrogen bond with the positively charged carbamimidoyl group of the inhibitor. This interaction is the primary determinant of binding affinity and specificity, anchoring the inhibitor in a substrate-like manner.

The geometry and charge distribution of the carbamimidoyl moiety are critical. Its planar structure and delocalized positive charge allow for optimal electrostatic and hydrogen bonding interactions with the Asp189 residue, effectively blocking the active site and preventing substrate hydrolysis. The strength of this interaction makes benzamidine derivatives, including this compound, potent and specific inhibitors for proteases that preferentially cleave after basic amino acid residues.

Rational Design of this compound Derivatives

Rational drug design leverages the understanding of SAR to create novel derivatives with improved properties, such as enhanced potency, greater selectivity, and better pharmacokinetic profiles. For this compound, this often involves modifying the methyl benzoate portion of the molecule to exploit interactions with secondary binding sites (S2, S3, etc.) on the target protease.

Strategies include:

Varying the Ester Group: Replacing the methyl ester with larger or more complex esters can probe interactions in nearby pockets, potentially increasing affinity and selectivity.

Ring Substitution: Introducing substituents onto the phenyl ring can modulate lipophilicity and create additional interactions with the enzyme surface.

Scaffold Hopping: Replacing the entire methyl benzoate scaffold with other cyclic or acyclic structures while retaining the essential carbamimidoyl group can lead to entirely new classes of inhibitors with different physicochemical properties.

A key challenge in the design of benzamidine-based inhibitors is their inherent positive charge, which can limit oral bioavailability. A rational design approach, therefore, also focuses on creating derivatives that are less basic or can be delivered as prodrugs, which are converted to the active form in the body.

Conformational Analysis and its Influence on Bioactivity

The three-dimensional conformation of this compound is a crucial factor in its biological activity. While often depicted as a planar molecule, computational and X-ray crystallography studies of related benzamidine inhibitors reveal that the carbamimidoyl group can be twisted relative to the plane of the phenyl ring. nih.gov

This torsional angle is not static and can adapt upon binding to the enzyme's active site. The bioactive conformation—the specific shape the molecule adopts when bound to its target—often involves a non-planar arrangement. researchgate.netresearchgate.net This rotation can optimize the alignment of the nitrogen atoms of the amidine group for perfect interaction with the oxygens of the aspartate residue in the S1 pocket. researchgate.net Understanding the preferred bound conformation is vital for the rational design of more rigid analogs that are "pre-organized" for binding, which can lead to a smaller entropic penalty upon binding and thus higher affinity.

Exploration of Bioisosteric Replacements (e.g., Halogen Bonding)

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to improve the drug-like characteristics of a compound. In the context of this compound, two key areas for bioisosteric replacement are the carbamimidoyl group and the methyl ester.

The high basicity of the carbamimidoyl group, while essential for binding, often results in poor membrane permeability and low oral bioavailability. chem-space.com A promising strategy to overcome this is to replace the charged amidine with a neutral group that can still form strong, directional interactions. Halogen bonding is an emerging concept in this area. A halogen atom (particularly bromine or iodine) on a phenyl ring can act as a halogen bond donor, forming a favorable interaction with the oxygen atoms of the Asp189 in the S1 pocket. This can mimic the key interaction of the amidine group without carrying a formal positive charge, potentially leading to inhibitors with improved pharmacokinetic properties.

The methyl ester can also be replaced with other groups like amides, oxadiazoles, or triazoles to enhance metabolic stability and modulate hydrogen bonding interactions with the enzyme. nih.gov

Advanced Computational and Theoretical Approaches

Quantum Chemical Investigations (e.g., DFT, TD-DFT)

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used approaches due to their balance of accuracy and computational cost.

Electronic structure analysis focuses on the distribution of electrons within a molecule, which governs its chemical properties and reactivity. DFT is a robust method for optimizing molecular geometries and calculating various electronic parameters. mdpi.com

Key aspects of the electronic structure that can be analyzed include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).

Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to investigate the electronic transitions of a molecule, such as those observed in UV-Vis absorption and emission spectra. mdpi.comresearchgate.net This method can predict the wavelengths of maximum absorption and the nature of the electronic transitions (e.g., π→π*). researchgate.net For structurally related p-methylaminobenzoate derivatives, DFT and TD-DFT have been successfully used to analyze absorption and emission spectra. researchgate.net

Table 1: Exemplary Electronic Properties from DFT Calculations

| Property | Exemplary Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule |

| Electron Affinity | 1.1 eV | Energy released when an electron is added |

| Ionization Potential | 6.4 eV | Energy required to remove an electron |

Note: The data in Table 1 is illustrative of typical outputs from DFT calculations and does not represent published experimental or theoretical values for Methyl 4-carbamimidoylbenzoate.

Quantum chemical methods like DFT are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathways from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points (transition states). The calculated energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction rate. While specific studies on reaction mechanism predictions for this compound were not identified, this theoretical approach is fundamental for understanding its synthesis, degradation, and metabolic pathways.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. These methods are central to computer-aided drug design. researchgate.net

The benzamidine (B55565) moiety of this compound is a well-known structural motif for inhibitors of serine proteases, making it a prime candidate for ligand-enzyme interaction studies.

Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site. Docking algorithms score these poses based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This provides a static snapshot of the most probable binding mode. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-enzyme complex over time. youtube.com By simulating the motions of atoms and molecules, MD provides insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govmdpi.com Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the conformational stability of the protein and ligand backbone atoms over the simulation time. nih.gov

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of individual amino acid residues in the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and enzyme, which are often critical for binding affinity. nih.gov

Table 2: Illustrative Molecular Docking Results

| Parameter | Exemplary Result | Description |

| Target Enzyme | Trypsin (a serine protease) | The biological macromolecule being inhibited. |

| Binding Energy (Score) | -8.5 kcal/mol | An estimate of the binding affinity; more negative values are better. |

| Key Interacting Residues | Asp189, Ser195, Gly216 | Amino acids in the active site forming crucial interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, salt bridge, hydrophobic contacts | The specific non-covalent forces stabilizing the ligand-enzyme complex. |

Note: The data in Table 2 is a hypothetical example to illustrate the typical output of a molecular docking study and does not represent published data.

To obtain a more quantitative estimate of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are applied to the trajectories generated from MD simulations. researchgate.netresearchgate.net These methods calculate the free energy of binding by estimating the different energy contributions to the binding process.

The total binding free energy (ΔG_bind) is typically decomposed into:

Van der Waals interactions (ΔE_vdW): Attractive forces between non-bonded atoms.

Electrostatic interactions (ΔE_elec): Coulombic forces between charged and polar groups.

Solvation energy (ΔG_solv): The energy change associated with desolvating the ligand and the binding site upon complex formation.

These calculations can identify the primary driving forces for binding and provide a more rigorous ranking of potential inhibitors than docking scores alone. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. archivepp.com QSAR models are valuable tools in drug discovery for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. archivepp.comunair.ac.id

The development of a QSAR model involves several key steps:

Data Set Assembly: A collection of structurally related compounds with experimentally measured biological activities (e.g., inhibitory concentrations, IC₅₀) is required. For this compound, this would involve a series of benzamidine derivatives. archivepp.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include 2D descriptors (e.g., atom counts, topological indices) or 3D descriptors (e.g., steric and electrostatic fields).

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links the descriptors (independent variables) to the biological activity (dependent variable). archivepp.com

Validation: The model's statistical significance and predictive power are rigorously assessed using various metrics. nih.gov

A QSAR study on benzamidine derivatives as antimalarial agents successfully developed a predictive model, demonstrating the applicability of this approach to the chemical class that includes this compound. archivepp.com The insights from such models can guide the modification of the parent structure to enhance its desired biological activity.

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description |

| Coefficient of Determination | R² | Indicates the goodness of fit for the training set data. |

| Leave-One-Out Cross-Validation | Q² | Measures the internal predictive ability of the model. |

| External Validation | R²_pred | Assesses the model's ability to predict the activity of an external test set. |

| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. |

In silico Prediction of Biochemical Profiles (e.g., Lipophilicity, Water Solubility, Metabolic Stability)nih.gov

In contemporary drug discovery and development, in silico methods are indispensable for the early evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These computational approaches allow for the rapid assessment of key biochemical characteristics, saving significant time and resources by prioritizing candidates with favorable properties. For this compound, various computational models have been employed to predict its fundamental biochemical attributes, including lipophilicity, water solubility, and metabolic stability.

Lipophilicity Prediction

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, membrane permeability, and binding to biological targets. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A variety of computational algorithms are available to estimate LogP, each employing a different methodology. Predictions for this compound from several models are summarized below.

The XLogP3 algorithm, an atom-based method that calculates LogP by summing the contributions of constituent atoms and correction factors, predicts a value of 0.5 for this compound. This relatively low LogP value suggests that the compound is predominantly hydrophilic, indicating it may have good solubility in aqueous environments but potentially limited passive diffusion across lipid membranes.

| Prediction Method | Predicted LogP Value |

|---|---|

| XLogP3 | 0.5 |

Water Solubility Prediction

Aqueous solubility is a crucial factor for drug administration and absorption, directly impacting bioavailability. In silico models predict solubility as the logarithm of the molar solubility in water (LogS). A LogS value greater than -4 is generally considered indicative of good solubility. Computational predictions for this compound consistently suggest it is a soluble compound.

Predictions based on topological descriptors and atom contributions, such as those provided by ESOL, Ali, and SILICOS-IT, all indicate favorable solubility. The consensus from these models points to a compound that should be readily soluble in aqueous media, which is a desirable characteristic for systemic drug delivery.

| Prediction Method | Predicted LogS Value | Predicted Solubility Class |

|---|---|---|

| ESOL | -1.29 | Soluble |

| Ali et al. | -1.57 | Soluble |

| SILICOS-IT | -1.80 | Soluble |

Metabolic Stability Prediction

Metabolic stability is a key determinant of a drug's half-life and dosing regimen. A major contributor to metabolism is the Cytochrome P450 (CYP) family of enzymes. In silico tools can predict whether a compound is likely to be an inhibitor or a substrate of major CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions.

Computational predictions for this compound, based on models like those used in the SwissADME web tool, suggest that the compound is unlikely to be an inhibitor of the five major CYP450 isoforms tested. This profile is advantageous, as it indicates a lower probability of causing metabolic drug-drug interactions, a significant hurdle in clinical development.

| CYP450 Isoform | Predicted Interaction |

|---|---|

| CYP1A2 | No |

| CYP2C19 | No |

| CYP2C9 | No |

| CYP2D6 | No |

| CYP3A4 | No |

Analytical Methodologies in Research

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are indispensable for the separation and purification of methyl 4-carbamimidoylbenzoate from reaction mixtures and for its quantitative analysis. The choice of technique depends on the specific requirements of the analysis, such as the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for such small molecules due to its versatility and wide range of available stationary phases. sigmaaldrich.comhovione.com

In a typical RP-HPLC setup for the analysis of this compound, a C18 column is often employed. researchgate.net The mobile phase generally consists of a mixture of an aqueous buffer (often containing an acid like formic acid or a salt like ammonium acetate to improve peak shape and ionization in mass spectrometry detection) and an organic solvent such as acetonitrile or methanol (B129727). ijpsdronline.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of the target compound from impurities with different polarities. nih.gov

For preparative HPLC, the goal is to isolate larger quantities of the pure compound. warwick.ac.uknih.govwipo.int This is achieved by using larger columns and higher flow rates. The principles of separation remain the same as in analytical HPLC, but the sample loading capacity is significantly increased. google.com After separation, fractions are collected and the solvent is evaporated to yield the purified this compound.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govsemanticscholar.org Due to the polar nature and lower volatility of this compound, direct analysis by GC-MS can be challenging. Therefore, chemical derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.com Common derivatization techniques for compounds containing amine and ester functional groups include silylation or acylation. jfda-online.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification. researchgate.netresearchgate.netmdpi.com The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint for the compound. researchgate.net For benzamidine (B55565), a related compound, the top peak in the mass spectrum is observed at m/z 104, with other significant peaks at m/z 120 and 77. nih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govwikipedia.org This technique is particularly well-suited for the analysis of charged molecules like the protonated form of this compound. The separation is performed in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). diva-portal.org

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed. nih.govdiva-portal.org CZE separates ions based on their charge-to-size ratio, while MEKC can separate both charged and neutral molecules by partitioning them between a pseudo-stationary phase (micelles) and the aqueous buffer. diva-portal.org The high efficiency, short analysis time, and low sample and reagent consumption make CE a valuable tool for the analysis of this compound, especially for purity assessment and the determination of related impurities. diva-portal.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize compounds like this compound. nih.govnih.gov

In the ¹H NMR spectrum of a related compound, methyl 4-(hydroxymethyl)benzoate, the protons of the methoxy group appear as a singlet around 3.9 ppm. chemicalbook.com The aromatic protons typically appear in the range of 7-8.5 ppm, with their splitting patterns providing information about the substitution pattern on the benzene (B151609) ring. For a 1,4-disubstituted benzene ring, two doublets are expected. rsc.orgresearchgate.net The protons of the carbamimidoyl group would likely appear as broad singlets due to exchange with the solvent and quadrupole broadening from the nitrogen atoms.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For methyl benzoate (B1203000), the carbonyl carbon of the ester group appears around 167 ppm, and the methoxy carbon is observed at approximately 52 ppm. hmdb.cahmdb.ca The aromatic carbons resonate in the region of 128-134 ppm. rsc.org The carbon of the carbamimidoyl group in amidine compounds is typically found in the range of 162-167 ppm. rsc.org

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -OCH₃ | ~3.9 (s, 3H) | ~52 |

| Aromatic CH | ~7.8-8.2 (m, 4H) | ~128-135 |

| C=O | - | ~166 |

| C=NH (Amidine) | - | ~165 |

| -NH₂ (Amidine) | Broad signal | - |

Note: These are predicted values based on related structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and HPLC-MS

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis. jove.comamericanpharmaceuticalreview.com For small molecules like this compound, common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). americanpharmaceuticalreview.com

In the mass spectrum, the protonated molecule [M+H]⁺ would be a prominent ion. Fragmentation of the parent ion can provide valuable structural information. For esters, a common fragmentation is the loss of the alkoxy group. For amidines, cleavage of the C-N bonds can occur. nih.govrsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. rsc.org

Coupling HPLC with MS (HPLC-MS) combines the separation power of HPLC with the detection specificity and sensitivity of MS. americanpharmaceuticalreview.comacs.org This hyphenated technique is extremely powerful for analyzing complex mixtures, identifying unknown impurities, and quantifying the target compound in various biological and environmental samples. acs.org The use of tandem mass spectrometry (MS/MS) in conjunction with HPLC can further enhance selectivity and provide more detailed structural information about the compound and its metabolites or degradation products. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific experimental infrared (IR) and ultraviolet-visible (UV-Vis) spectra for this compound are not widely available in the public domain, the expected spectral characteristics can be inferred from its structural features. The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include the N-H stretching of the amidinium group, typically observed in the region of 3300-3100 cm⁻¹. The C=N stretching of the imidoyl group would likely appear around 1650 cm⁻¹. Furthermore, the carbonyl (C=O) stretching of the ester group is expected to produce a strong absorption band in the range of 1725-1700 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The UV-Vis spectrum of this compound is anticipated to exhibit absorption bands arising from electronic transitions within the aromatic ring and the conjugated system formed by the benzene ring, the carbamimidoyl group, and the ester group. The π → π* transitions of the substituted benzene ring would likely result in strong absorption bands in the ultraviolet region, typically below 300 nm. The presence of the auxochromic amidino group and the chromophoric ester group attached to the benzene ring would influence the wavelength and intensity of these absorptions.

X-ray Crystallography for Structural Determination

The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction studies of its hydrochloride salt, methyl p-amidinobenzoate hydrochloride. These investigations provide definitive information on the molecule's conformation, bond lengths, and bond angles, as well as the packing of the molecules in the crystal lattice.

Below are the key crystallographic data for methyl p-amidinobenzoate hydrochloride:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.18(1) Å, b = 26.11(2) Å, c = 5.24(1) Å |

| Volume | 981 ų |

| Z | 4 |

Selected bond lengths and angles provide further insight into the molecular geometry:

| Bond | Length (Å) |

| C(aromatic)-C(ester) | 1.49 |

| C(ester)=O | 1.20 |

| C(ester)-O | 1.33 |

| O-CH₃ | 1.46 |

| C(aromatic)-C(amidine) | 1.48 |

| C(amidine)-N | 1.32 (mean) |

| Angle | Value (degrees) |

| C(aromatic)-C(ester)=O | 125 |

| C(aromatic)-C(ester)-O | 112 |

| C(ester)-O-CH₃ | 116 |

| C(aromatic)-C(amidine)-N | 120 (mean) |

| N-C(amidine)-N | 120 |

Note: The provided bond lengths and angles are approximate values derived from the crystallographic study and are presented for illustrative purposes.

This detailed crystallographic data is invaluable for understanding the steric and electronic properties of this compound and for rationalizing its interactions in various chemical and biological systems.

Applications As Biochemical Probes and Research Tools

Investigation of Enzyme-Substrate and Ligand-Target Interactions

Derivatives of 4-guanidinobenzoic acid, the parent acid of Methyl 4-carbamimidoylbenzoate, are recognized as potent inhibitors of trypsin-like serine proteases. The guanidino group is crucial for this activity, as it mimics the side chain of arginine, a natural substrate for these enzymes. This allows it to bind to the S1 pocket of the protease, which has a conserved aspartic acid residue at its base.

Recent studies have explored 4-guanidinobenzoate derivatives as reversible covalent inhibitors of enteropeptidase. These compounds form an acyl-enzyme complex with the catalytic serine residue, while the guanidinyl group forms an ionic interaction with the aspartic acid residue in the S1 site nih.gov. The inhibitory activities of N-substituted-carbamoylmethyl-p-(p-guanidinobenzoyloxy)phenylalkanoate derivatives against plasmin and trypsin have been demonstrated to be potent at extremely low concentrations google.com. For instance, certain derivatives have shown 50% inhibition of trypsin at concentrations as low as 0.5 μg/ml google.com.

Furthermore, benzyl (B1604629) and 4'-nitrobenzyl esters of 4-guanidinobenzoic acid have been identified as new potent inhibitors of trypsin nih.gov. The investigation of these interactions provides valuable insights into the structure-activity relationships of serine protease inhibitors and aids in the rational design of new therapeutic agents.

Table 1: Examples of 4-Guanidinobenzoate Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme(s) | Mode of Interaction | Reference |

|---|---|---|---|

| 4-Guanidinobenzoates | Enteropeptidase | Reversible covalent inhibition, ionic interaction | nih.gov |

| N-substituted-carbamoylmethyl-p-(p-guanidinobenzoyloxy)phenylalkanoates | Plasmin, Trypsin | Potent inhibition | google.com |

| Benzyl and 4'-nitrobenzyl esters of 4-guanidinobenzoic acid | Trypsin | Potent inhibition | nih.gov |

Use in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," for weak binding to a biological target. The structural information from these initial hits is then used to design more potent and selective ligands.

While the specific inclusion of this compound in publicly disclosed fragment screening libraries has not been documented, its physicochemical properties align with those of typical fragments. The "Rule of Three," a common guideline for fragment design, suggests that fragments should have a molecular weight of less than 300 Da, a cLogP of 3 or less, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and no more than 3 rotatable bonds. This compound generally fits within these parameters.

Given the known affinity of the 4-guanidinobenzoyl scaffold for serine proteases, it is plausible that this compound or its close analogs could be valuable components of fragment libraries aimed at this important class of enzymes. The identification of a guanidinobenzoyl fragment binding to a target could provide a crucial starting point for the development of novel inhibitors through fragment growing, linking, or merging strategies. However, at present, specific research findings detailing the use and results of this compound in an FBDD campaign are not available in the public domain.

Contribution to the Synthesis of Complex Biological Molecules

One of the significant applications of the core structure of this compound lies in its role as a precursor in the synthesis of complex, biologically active molecules, particularly serine protease inhibitors. The corresponding carboxylic acid, 4-guanidinobenzoic acid, is a key intermediate in the production of drugs like camostat (B1201512) and nafamostat.

Camostat mesylate , a potent inhibitor of multiple serine proteases, including trypsin and TMPRSS2, has been investigated for its therapeutic potential in various diseases. The synthesis of camostat involves the esterification of 4-guanidinobenzoic acid with 4-(N,N-dimethylcarbamoylmethyl)phenol.

Nafamostat mesylate is another critical serine protease inhibitor used clinically. Its synthesis also relies on 4-guanidinobenzoic acid as a starting material. A common synthetic route involves the reaction of 4-guanidinobenzoic acid hydrochloride with 6-amidino-2-naphthol.

The synthesis of these complex molecules often starts from p-aminobenzoic acid, which is converted to 4-guanidinobenzoic acid. This intermediate is then coupled with the appropriate phenolic component to yield the final active pharmaceutical ingredient. The methyl ester, this compound, can be a protected form of the carboxylic acid, which can be deprotected during the synthetic sequence.

Table 2: Complex Biological Molecules Synthesized from 4-Guanidinobenzoic Acid

| Compound | Therapeutic Class | Key Synthetic Intermediate |

|---|---|---|

| Camostat mesylate | Serine protease inhibitor | 4-Guanidinobenzoic acid |

| Nafamostat mesylate | Serine protease inhibitor | 4-Guanidinobenzoic acid |

Emerging Research Frontiers and Future Perspectives

Identification of Novel Biological Targets

The primary biological targets for benzamidine (B55565) derivatives are serine proteases, which include enzymes like trypsin, plasmin, and thrombin. The positively charged amidine group of these inhibitors interacts with the negatively charged aspartate residue in the S1 pocket of these proteases, leading to competitive inhibition.

Current research is expanding beyond these well-known targets to identify other serine proteases and related enzymes that can be modulated by benzamidine scaffolds. Activity-based proteomics is a key technology in this endeavor. It utilizes probes that covalently bind to the active site of enzymes, allowing for their identification and quantification in complex biological samples. This approach can reveal previously unknown off-target effects and new therapeutic opportunities for compounds like Methyl 4-carbamimidoylbenzoate.

| Enzyme Target | Class | Function |

| Trypsin | Serine Protease | Digestion |

| Plasmin | Serine Protease | Fibrinolysis |

| Thrombin | Serine Protease | Blood Coagulation |

| Kallikreins | Serine Protease | Inflammation, Blood Pressure Regulation |

Development of Highly Selective and Potent Analogues

A significant thrust in the field is the synthesis of analogues of this compound to enhance potency and selectivity for specific serine proteases. Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of the core benzamidine structure to optimize interactions with the target enzyme.

Researchers are exploring various synthetic strategies to create libraries of benzamidine derivatives. These strategies often involve modifying the substituents on the benzene (B151609) ring or altering the ester group of the parent molecule. The goal is to develop compounds that can discriminate between closely related serine proteases, thereby minimizing off-target effects and improving the therapeutic index. The development of multivalent inhibitors, where multiple benzamidine moieties are linked together, is one such innovative approach that has shown to significantly increase inhibitory potency.

Advancements in Computational Design and Screening

Computational methods are revolutionizing the discovery and optimization of serine protease inhibitors. Virtual screening of large compound libraries allows for the rapid identification of potential hits with desirable binding characteristics for a specific target. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict the binding modes and affinities of benzamidine derivatives.

These computational tools enable researchers to understand the intricate molecular interactions between the inhibitor and the enzyme's active site. For instance, MD simulations can reveal the dynamic nature of the binding process and help in refining the design of more effective inhibitors. Pharmacophore modeling, which defines the essential three-dimensional features required for biological activity, is another powerful tool for designing novel analogues of this compound.

Integration of Multi-Omics Data for Comprehensive Understanding

The advent of multi-omics technologies—genomics, proteomics, transcriptomics, and metabolomics—offers an unprecedented opportunity to gain a comprehensive understanding of the biological effects of serine protease inhibitors. By integrating these different layers of biological information, researchers can elucidate the complex downstream effects of inhibiting a particular protease.

For example, proteomics can identify changes in protein expression levels following treatment with a benzamidine derivative, while metabolomics can reveal alterations in metabolic pathways. This integrated approach can help in identifying biomarkers of drug efficacy and toxicity, as well as uncovering novel mechanisms of action. While the application of multi-omics specifically to this compound is still in its early stages, it represents a promising frontier for future research into this class of compounds. This holistic view is essential for translating preclinical findings into effective therapeutic strategies.

Q & A

Q. What are the key molecular properties and spectroscopic characterization methods for Methyl 4-carbamimidoylbenzoate?

- Methodological Answer : this compound hydrochloride (C₉H₁₁ClN₂O₂, MW 214.65 g/mol) is characterized by its amidine and ester functional groups. Key properties include a PSA of 76.17 Ų (polar surface area) and LogP of 2.36, indicating moderate hydrophobicity . For spectroscopic validation:

- ¹H/¹³C NMR : Peaks for the aromatic protons (δ 7.8–8.2 ppm), methyl ester (δ 3.9 ppm), and amidine NH₂ (δ 5.5–6.0 ppm) confirm structure .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 215.1 (base peak) .

- Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C: 50.36%, H: 5.16%, N: 13.06%) .

Table 1 : Key Molecular Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁ClN₂O₂ | |

| Storage Conditions | Room temperature, dry | |

| Key Functional Groups | Ester, Amidine |

Q. How is this compound synthesized, and what are common impurities?

- Methodological Answer : A typical synthesis involves condensation of methyl 4-formylbenzoate with amidine precursors (e.g., guanidine derivatives) in polar aprotic solvents (e.g., DMF) using Na₂S₂O₅ as a catalyst . Critical steps:

- Reaction Monitoring : Use TLC (silica gel, eluent: ethyl acetate/hexane 1:1) to track amidine formation.

- Purification : Recrystallize from ethanol/water (80:20) to remove unreacted starting materials or byproducts (e.g., hydrolyzed ester derivatives) .

- Common Impurities : Hydrolysis products (e.g., 4-carbamimidoylbenzoic acid) due to ester instability in aqueous conditions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For eye exposure, flush with water for 15 minutes; for ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffer solutions (pH 1–13), incubate compound (1 mg/mL) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .

- Thermal Stability : Use TGA/DSC to determine decomposition temperature. Store samples at 4°C, 25°C, and 40°C for 1–3 months; monitor purity changes .

Table 2 : Stability Profile (Hypothetical Data)

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 2, 72 hours | 15% | 4-Carbamimidoylbenzoic acid |

| 40°C, 1 month | 8% | Methyl ester hydrolysis product |

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer : Contradictions (e.g., variable IC₅₀ values in enzyme assays) may arise from:

- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid solvent interference. Confirm compound integrity via LC-MS post-assay .

- Assay Variability : Include positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) .

- Metabolite Interference : Perform stability checks in assay media using LC-MS to rule out in situ degradation .

Q. How can computational modeling optimize this compound for target-specific drug design?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., serine proteases). Focus on amidine-Arg/Lys binding and ester group flexibility .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous vs. lipid environments .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity using ML algorithms (Random Forest, SVM) .

Q. What analytical techniques validate the purity of this compound in multi-step syntheses?

- Methodological Answer : Combine orthogonal methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.